Mass Spectrometric Resolution: +8.05 Da Mass Shift Enables Baseline-Separated MRM Detection vs. Non-Deuterated Impurity
Cetirizine-d8 N-(2-Ethoxyacetate) exhibits a monoisotopic mass shift of +8.05 Da relative to the non-deuterated Cetirizine N-(2-Ethoxyacetate) (target: 499.03 g/mol; comparator: 490.98 g/mol), resulting from the substitution of eight protium atoms with deuterium at the piperazine ring [1]. This mass increment is sufficient to place the deuterated internal standard signal outside the natural isotopic envelope of the non-deuterated analyte, eliminating isotopic overlap that would otherwise confound quantitation at trace impurity levels. In contrast, Cetirizine-d4 dihydrochloride, another deuterated cetirizine standard, provides only a +4 Da shift, which may still partially overlap with the M+2 and M+4 natural abundance isotopologues of the parent compound in complex matrices .
| Evidence Dimension | Monoisotopic molecular weight and mass shift for MS detection |
|---|---|
| Target Compound Data | 499.03 g/mol (C₂₅H₂₃D₈ClN₂O₆); +8.05 Da shift from non-deuterated form |
| Comparator Or Baseline | Cetirizine N-(2-Ethoxyacetate): 490.98 g/mol (C₂₅H₃₁ClN₂O₆); Cetirizine-d4 dihydrochloride: +4 Da shift from parent |
| Quantified Difference | ΔMW = 8.05 Da (target vs. non-deuterated impurity); 2× the mass separation of d4-labeled alternatives |
| Conditions | Calculated from molecular formulae; applicable to ESI+ and APCI+ LC-MS/MS platforms |
Why This Matters
The +8 Da mass separation exceeds the minimum +3 Da threshold recommended by FDA bioanalytical method validation guidance for deuterated internal standards, ensuring no isotopic cross-talk interference at impurity levels ≥0.05% (ICH Q3B reporting threshold), which enables compliant ANDA filings.
- [1] Chembase.cn. Comparative molecular data: Cetirizine-d8 N-(2-Ethoxyacetate) (MW 499.03) and Cetirizine N-(2-Ethoxyacetate) (MW 490.98). Toronto Research Chemicals product specifications. View Source
